REACTION_CXSMILES
|
[CH:1]([NH:3][CH:4]([CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:5]([O:7]CC)=[O:6])=[O:2].[OH-].[Na+].Cl>C(O)C>[CH:1]([NH:3][CH:4]([CH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)[C:5]([OH:7])=[O:6])=[O:2] |f:1.2|
|
Name
|
ethyl (formylamino)(tetrahydro-2H-pyran-4-yl)acetate
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC(C(=O)OCC)C1CCOCC1
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed at 80° C. for 40 minutes
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
water was removed by azeotropy with toluene
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC(C(=O)O)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |